

Spectroscopic Analysis of Pyrazol-1-yl-methanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: Pyrazol-1-yl-methanol

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Introduction

Pyrazol-1-yl-methanol (C₄H₆N₂O, Mol. Wt.: 98.10 g/mol) is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the pyrazole scaffold.^[1] A thorough spectroscopic analysis is paramount for the unambiguous structural elucidation and purity assessment of this compound and its derivatives. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of **Pyrazol-1-yl-methanol**, complete with detailed experimental protocols and expected data, tailored for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of **Pyrazol-1-yl-methanol**.

Table 1: Expected ¹H NMR Spectroscopic Data for **Pyrazol-1-yl-methanol**

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Expected Coupling Constant (J, Hz)
H-3 (pyrazole)	~7.6	Doublet	~1.5 - 2.5
H-5 (pyrazole)	~7.5	Doublet	~2.0 - 3.0
H-4 (pyrazole)	~6.3	Triplet	~2.0 - 2.5
-CH ₂ -	~5.6	Singlet (or Doublet if coupled to OH)	-
-OH	Variable (broad singlet)	Broad Singlet	-

Table 2: Expected ¹³C NMR Spectroscopic Data for **Pyrazol-1-yl-methanol**

Carbon Atom	Expected Chemical Shift (δ , ppm)
C-3 (pyrazole)	~139
C-5 (pyrazole)	~129
C-4 (pyrazole)	~106
-CH ₂ -	~70

Note: The ¹³C NMR data for **Pyrazol-1-yl-methanol** has been reported in the Journal of Organic Chemistry, 1977, 42, 659.[\[1\]](#)

Table 3: Expected IR Absorption Bands for **Pyrazol-1-yl-methanol**

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3200-3600	Strong, Broad
C-H stretch (aromatic/pyrazole)	3000-3100	Medium
C-H stretch (aliphatic)	2850-3000	Medium
C=N stretch (pyrazole)	1500-1600	Medium
C=C stretch (pyrazole)	1400-1500	Medium
C-O stretch (alcohol)	1000-1260	Strong

Note: The FTIR spectrum of **Pyrazol-1-yl-methanol** is available on SpectraBase, typically acquired using a KBr-Pellet technique on an instrument like a Bruker IFS 85.[[1](#)]

Table 4: Expected Mass Spectrometry Data for **Pyrazol-1-yl-methanol**

m/z Value	Interpretation	Relative Abundance
98	[M] ⁺ (Molecular Ion)	High
81	[M-OH] ⁺	Medium
68	[M-CH ₂ O] ⁺	High
67	[C ₄ H ₃ N ₂] ⁺	Medium

Note: The GC-MS data for **Pyrazol-1-yl-methanol** is available from the NIST Mass Spectrometry Data Center (NIST Number: 388983).[[1](#)]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for the structural elucidation of **Pyrazol-1-yl-methanol**.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation:
 - Weigh approximately 5-10 mg of **Pyrazol-1-yl-methanol**.
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- ^1H NMR Protocol:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Set the spectral width to cover a range of approximately 0 to 12 ppm.
 - Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak.
- ^{13}C NMR Protocol:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to cover a range of approximately 0 to 150 ppm.
 - A higher number of scans will be required compared to ^1H NMR to obtain a good signal-to-noise ratio.
 - Process the data similarly to the ^1H NMR spectrum.

2. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in **Pyrazol-1-yl-methanol**.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation (KBr Pellet Technique):[\[1\]](#)
 - Grind a small amount of **Pyrazol-1-yl-methanol** with dry potassium bromide (KBr) in a mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Protocol:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire the IR spectrum over a range of 4000 to 400 cm^{-1} .
 - Identify the characteristic absorption bands for the functional groups present in the molecule.

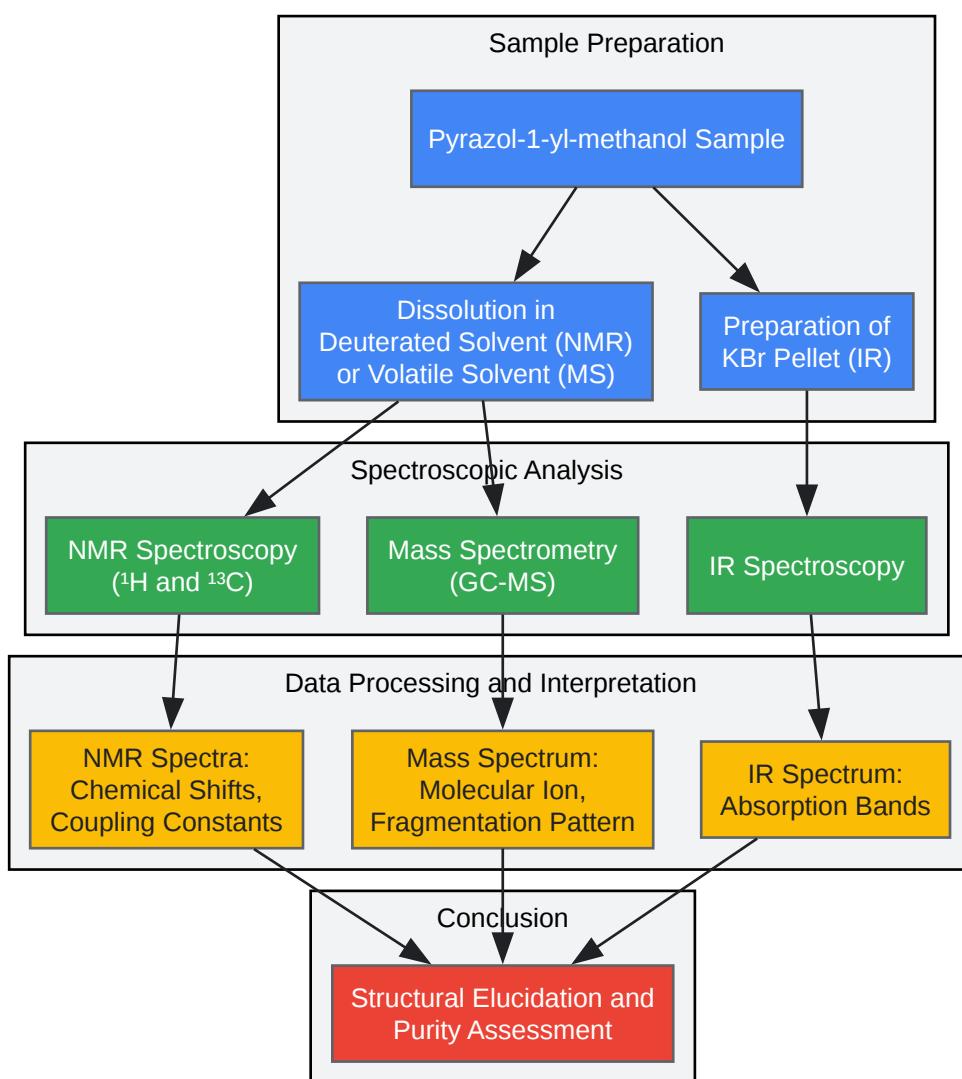
3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of **Pyrazol-1-yl-methanol**.
- Instrumentation: A gas chromatography-mass spectrometry (GC-MS) system.[\[1\]](#)
- Sample Preparation:
 - Prepare a dilute solution of **Pyrazol-1-yl-methanol** in a volatile solvent such as methanol or dichloromethane.
- Protocol:
 - Inject the sample solution into the GC inlet.
 - The compound will be separated on the GC column and then introduced into the mass spectrometer.

- Acquire the mass spectrum in electron ionization (EI) mode.
- Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Pyrazol-1-yl-methanol**.



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Spectroscopic Analysis Workflow

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References

- 1. Pyrazol-1-yl-methanol | C4H6N2O | CID 242224 - PubChem [pubchem.ncbi.nlm.nih.gov]
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